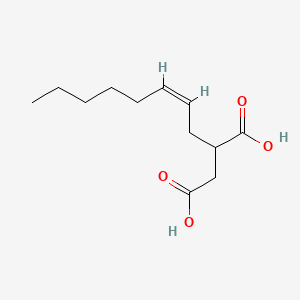

2-Octenylsuccinic acid, (2Z)-

Description

Significance and Emerging Research Trajectories of 2-Octenylsuccinic Acid Derivatives

The significance of 2-octenylsuccinic acid is most prominent through the applications of its anhydride (B1165640) derivative, octenyl succinic anhydride (OSA). OSA is widely used to chemically modify natural polymers, particularly polysaccharides like starch and proteins such as gelatin. medchemexpress.comconicet.gov.arnih.gov This modification, an esterification reaction, introduces the hydrophobic octenyl succinate (B1194679) groups onto the hydrophilic polymer backbone, creating powerful amphiphilic macromolecules. mdpi.com These derivatives have found extensive use as emulsifiers, encapsulating agents, and stabilizers in the food, pharmaceutical, and cosmetic industries. nih.govrqbchemical.comoup.com

Emerging research is focused on several advanced trajectories:

Novel Delivery Systems: OSA-modified starches are being engineered to create Pickering emulsions, which are stabilized by solid particles instead of traditional surfactants. researchgate.net These systems are explored for the encapsulation and controlled release of bioactive compounds and drugs. mdpi.comnih.gov For instance, research has demonstrated the use of amorphous OSA-starch emulsions to improve the stability and bioaccessibility of phloretin (B1677691), a natural antioxidant. nih.gov Similarly, OSA-modified starches are used to microencapsulate oils and flavors. researchgate.net

Biocompatible Materials: The modification of biopolymers like inulin (B196767) and gelatin with OSA is an active area of research. medchemexpress.comnih.gov These new materials exhibit enhanced functionalities, such as improved surface activity and pH buffering capacity in gelatin, or antibacterial properties in modified inulin. medchemexpress.comnih.gov The development of OSA-starch/chitosan (B1678972) electrostatic complexes is being investigated for their unique assembly and adsorption properties at oil-water interfaces, which is relevant for creating structured foods and advanced coatings. acs.org

Advanced Food Texturizers: Research into OSA-modified starches aims to create ingredients with specific rheological properties. nih.gov These starches can act as fat replacers and improve the texture and water retention in food products, including low-calorie baked goods. researchgate.net Studies show that OSA modification can significantly increase the content of slowly digestible and resistant starch, which has nutritional benefits. nih.gov

Table 2: Selected Research Findings on 2-Octenylsuccinic Acid Derivatives | Derivative | Research Focus | Key Finding | Reference | | --- | --- | --- | --- | | OSA-Modified Starch | Emulsification and Encapsulation | OSA-starch can effectively stabilize Pickering emulsions for the delivery of lipophilic compounds like phloretin and oat oil. researchgate.netnih.gov | | OSA-Modified Gelatin | Functional Protein Enhancement | Modification with OSA improves water solubility, surface activity, and allows for further grafting with molecules like gallic acid to add antioxidant properties. nih.gov | | OSA-Starch/Chitosan Complexes | Interfacial Assembly | Electrostatic complexes of OSA-starch and chitosan show significantly increased wetting stability and adsorption rates at oil-water interfaces. acs.org | | OSA-Modified Inulin | Biomaterial Synthesis | Esterification of inulin with OSA produces derivatives with notable antibacterial activity. medchemexpress.com |

Historical Development of Octenyl Succinate Chemistry and its Academic Evolution

The field of octenyl succinate chemistry traces its origins to a 1953 patent by Caldwell and Wurzburg, which first described the esterification of polysaccharides with substituted cyclic dicarboxylic acid anhydrides. conicet.gov.armdpi.com This foundational work established the primary method for introducing hydrophobic groups onto starch to produce derivatives with emulsifying properties. conicet.gov.ar For decades, the primary application remained the modification of starch for use as a food additive. nih.gov

The academic evolution of this chemistry has progressed significantly:

Optimization of Synthesis: Early methods involved reacting starch with OSA in an aqueous slurry under mild alkaline conditions (pH 8-8.5). conicet.gov.aroup.com Subsequent academic research focused on optimizing these conditions to maximize the degree of substitution (DS) and reaction efficiency. conicet.gov.ar This led to investigations into factors like temperature, pH, and starch concentration. mdpi.com

Alternative Synthesis Methods: To overcome the limitations of aqueous methods, such as low reaction efficiency, researchers developed alternative synthesis pathways. acs.org These include microwave-assisted esterification, synthesis in organic solvents like pyridine (B92270), and dry milling processes. conicet.gov.ar More recently, "green chemistry" approaches using aqueous ionic liquid solutions have been shown to significantly increase the reaction efficiency and degree of substitution. acs.org

Expansion of Substrates: While corn, potato, and tapioca starches were the traditional substrates, research has expanded to include starches from a wide variety of botanical sources like rice, quinoa, and turmeric. mdpi.comresearchgate.net The academic inquiry has focused on how the intrinsic structure of the parent starch (e.g., amylose (B160209) content, granule size) influences the properties of the final OSA-modified product. nih.govwikipedia.org Beyond starch, the chemistry has been applied to other biopolymers, including gum arabic, gelatin, and inulin, to create novel functional materials. medchemexpress.comnih.govfao.org

Scope and Research Imperatives in the Study of 2-Octenylsuccinic Acid, (2Z)-

The specific study of the (2Z)- isomer of 2-octenylsuccinic acid is a more niche yet critical area of research. Industrially, OSA is often used as a mixture of isomers, but the initial product of the ene reaction between maleic anhydride and 1-octene (B94956) is the cis-isomer, which yields (2Z)-2-octenylsuccinic acid upon hydrolysis. ontosight.ainih.gov The (2E)- or trans-isomer arises from isomerization that can occur during synthesis or processing. ontosight.ainih.gov

The key research imperatives for the (2Z)- isomer include:

Stereochemical Influence on Properties: A primary goal is to understand how the cis configuration of the double bond in the (2Z)- isomer distinctly affects the physicochemical properties of its derivatives compared to the trans isomer or a mixture. The geometry of the octenyl chain can influence its packing at interfaces, its interaction with polymer backbones, and the resulting rheological and emulsifying behavior of the modified macromolecules.

Controlled Synthesis and Characterization: There is a need for robust methods to synthesize and isolate the pure (2Z)- isomer and its corresponding anhydride. This would enable more precise studies, free from the confounding effects of other isomers. Advanced characterization techniques are required to probe the exact conformation and distribution of the (2Z)-octenylsuccinate groups on polymer chains.

Targeted Applications: Research into the pure (2Z)- derivative could unlock applications where specific molecular geometry is paramount. This includes the design of highly ordered self-assembling systems, biomimetic membranes, and advanced drug delivery vehicles where the precise shape and flexibility of the amphiphile dictate its function. Exploring the unique properties of the (2Z)- isomer could lead to the development of next-generation functional materials with enhanced efficacy and specificity.

Structure

3D Structure

Properties

CAS No. |

138844-84-5 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

2-[(Z)-oct-2-enyl]butanedioic acid |

InChI |

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h6-7,10H,2-5,8-9H2,1H3,(H,13,14)(H,15,16)/b7-6- |

InChI Key |

QWBQTFQCJMOSPK-SREVYHEPSA-N |

Isomeric SMILES |

CCCCC/C=C\CC(CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCC=CCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 2 Octenylsuccinic Acid and Its Functional Congeners

Esterification Mechanisms of Octenyl Succinic Anhydride (B1165640) with Biomacromolecules for 2-Octenylsuccinic Acid Derivative Formation

Non-Aqueous and Heterogeneous Reaction Systems

The esterification of polysaccharides with 2-octenylsuccinic anhydride (OSA) is traditionally conducted in aqueous slurries. However, non-aqueous and heterogeneous reaction systems have been developed to overcome the limitations of aqueous methods, such as low reaction efficiency and competing hydrolysis of the anhydride. These alternative systems offer advantages like higher degrees of substitution (DS) and improved reaction rates.

Dry Esterification Methodologies

Dry esterification methods involve reacting starch and OSA in a semi-dry state with minimal water or solvent. This approach aims to increase reaction efficiency and yield products with a high degree of substitution while simplifying the process and reducing environmental pollution. clausiuspress.com

In a typical dry method, starch is mixed with an alkali solution (e.g., sodium carbonate or sodium phosphate) to maintain a semi-dry condition. OSA is then added, and the mixture is heated to promote the esterification reaction. clausiuspress.com One of the key benefits of this methodology is the potential for a simpler process with lower product costs and reduced environmental impact. clausiuspress.com However, achieving uniform mixing of the reactants can be challenging, which may lead to localized reactions and a higher content of impurities in the final product. clausiuspress.com

A variation known as the semi-dry method assisted with vacuum-microwave treatment has been explored to enhance reaction efficiency. In this process, corn starch is esterified with OSA under alkaline conditions. The inclusion of a vacuum-microwave step significantly increases the degree of substitution compared to using microwave treatment alone. researchgate.net This combined approach produces OSA starch with superior emulsifying capabilities, demonstrating its potential for large-scale production. researchgate.net

Table 1: Comparison of Dry Esterification Methodologies

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Dry Method | Starch is mixed with an alkali solution to a semi-dry state, followed by the addition of OSA and heating. clausiuspress.com | Simple process, lower cost, high reaction efficiency, reduced environmental pollution. clausiuspress.com | Difficult to achieve uniform mixing, potential for localized reactions and high impurity content. clausiuspress.com |

| Vacuum-Microwave Assisted Semi-Dry Method | A semi-dry esterification process that incorporates a vacuum-microwave treatment to enhance the reaction. researchgate.net | Significantly increased degree of substitution and improved emulsifying properties of the product. researchgate.net | Requires specialized equipment (vacuum-microwave). |

Organic Suspension Esterification Approaches

Organic suspension esterification involves using an inert organic solvent as the reaction medium instead of water. In this method, starch is suspended in the solvent, and OSA is added along with a basic catalyst, such as pyridine (B92270) or an inorganic base solution, to maintain a slightly alkaline environment. google.com After the reaction, the mixture is neutralized, washed, and dried to obtain the final product. google.com

This approach offers the advantage of achieving a high degree of substitution due to the uniform reaction conditions. google.com However, the use of organic solvents leads to higher production costs and significant environmental concerns. google.com Furthermore, the resulting products are often not suitable for applications in the food and cosmetic industries due to potential solvent residues. google.com

Ionic liquids (ILs) have been investigated as a "green" alternative to traditional organic solvents. The synthesis of granular starch-OSA esters has been successfully performed in aqueous ionic liquid solutions. This method significantly increases both the reaction efficiency and the degree of substitution. researchgate.netacs.org For instance, using a 2:8 (w/w) mixture of an ionic liquid and water resulted in a 35.3% increase in reaction efficiency and a 35.6% increase in the degree of substitution for maize starch. researchgate.netacs.org This approach not only enhances the reaction but also retains the granular morphology of the starch and reduces the amount of IL needed, presenting a more sustainable strategy for modification. researchgate.netacs.org

Microwave-Assisted Esterification Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for the esterification of various substrates with OSA. Microwave irradiation accelerates the reaction, often reducing reaction times from hours to mere minutes. researchgate.netconsensus.app This technique offers distinct advantages over conventional heating, including faster reaction rates and the potential for solvent-free conditions. researchgate.net

For example, the modification of zein (B1164903) with OSA in a microwave reactor was completed in just 5 minutes. researchgate.net Similarly, the esterification of carboxymethyl starch with OSA was shortened from 24 hours with conventional heating to several minutes using microwave irradiation, while achieving high reaction efficiencies and producing derivatives with excellent emulsifying properties. consensus.app

Microwave technology can also be combined with other techniques to further improve the process. A vacuum-microwave treatment used in a semi-dry esterification method for corn starch resulted in a significantly higher degree of substitution compared to using only microwave heating. researchgate.net This indicates that the combination of microwave heating and vacuum can effectively enhance the esterification process. researchgate.net

Table 2: Research Findings on Microwave-Assisted Esterification

| Substrate | Key Findings | Reaction Time | Reference |

|---|---|---|---|

| Zein | The reaction proceeded tremendously fast, completing in 5 minutes. | 5 minutes | researchgate.net |

| Carboxymethyl Starch | Reaction time was reduced from 24 hours (conventional) to several minutes. The resulting products showed high reaction efficiencies and excellent emulsifying properties. | Several minutes | consensus.app |

| Corn Starch | A combined vacuum-microwave treatment significantly increased the degree of substitution compared to microwave-only treatment. | Not specified | researchgate.net |

Advanced Pre-treatment and Post-treatment Strategies for Enhanced Modification Efficiency

To improve the efficiency of esterification with 2-octenylsuccinic acid and enhance the functional properties of the resulting products, various advanced pre-treatment and post-treatment strategies have been developed. These methods aim to alter the substrate's structure, making it more accessible to the esterifying agent.

Enzymatic Pre-treatment and Co-treatment Approaches (e.g., α-amylase, pullulanase)

Enzymatic pre-treatment of starch before esterification with OSA is an effective strategy to increase the accessibility of starch molecules to the modifying agent. Enzymes like α-amylase and pullulanase can hydrolyze the glycosidic bonds in starch, leading to a more porous and less crystalline structure. nih.gov

In one approach, porous starch is created by treating corn starch with a mixed enzyme solution containing α-amylase and amyloglucosidase. nih.gov This enzymatic action creates pores and channels within the starch granules, providing more surface area for the subsequent reaction with OSA. The resulting OSA-modified porous starch demonstrates good emulsifying capabilities. nih.gov The substituents in enzymatically pre-treated OSA starch are distributed in both the amorphous and crystalline regions of the granules. clausiuspress.com

Another method involves a preheating treatment before esterification, which can partially disrupt the granular structure of the starch, thereby improving the degree of substitution and reaction efficiency. google.com Following esterification, a post-treatment with α-amylase can be employed to reduce the molecular weight of the OSA-starch, which can enhance its emulsifying stability. google.com

Ultrasonic-Assisted Esterification and Post-treatment

Ultrasound technology has been successfully applied to assist in the esterification process, leading to higher reaction efficiencies and improved product quality. researchgate.nethielscher.com Sonication can accelerate chemical reactions and increase yields by creating fractures, cracks, and channels on the surface of starch granules. researchgate.netnih.gov This increased surface area facilitates the penetration of reagents into the granule's interior. nih.gov

Ultrasonic-assisted esterification has been shown to produce starches with a significantly higher degree of substitution (DS) and reaction efficiency (RE) compared to conventional methods. hielscher.comresearchgate.net The application of ultrasound can produce mechanochemical effects on starch granules, destroying their morphology and crystalline regions, which in turn improves the quality of the OSA-modified starch. researchgate.netresearchgate.net

Studies have demonstrated that ultrasonic pre-treatment of starch followed by esterification with OSA enhances the chemical reactivity and results in a higher DS. researchgate.netmdpi.com For instance, ultrasonic pre-treatment of corn starch significantly changed its apparent morphology and crystal structure due to mechanochemical action, leading to improved properties of the final OSA-modified starch. mdpi.com This green technology offers an efficient way to improve the esterification process in terms of time and resource utilization. hielscher.com

Table 3: Effects of Ultrasonic Treatment on Starch Esterification

| Starch Source | Treatment Type | Key Outcomes | Reference |

|---|---|---|---|

| Andean native potato | Ultrasound-assisted esterification | Higher degree of substitution (DS) and reaction efficiency (RE) compared to conventional methods. | researchgate.net |

| Corn | Ultrasonic pre-treatment and assisted esterification | Destruction of granule morphology and crystalline regions; improved quality of OSA-modified starch. | researchgate.net |

| Adlay seed, Maize, Rice | Ultrasonic esterification | Increased accessibility of OSA molecules to hydroxyl groups; enhanced chemical reactivity and DS. | researchgate.net |

Hydrothermal and Mechanical Pre-treatments

The efficiency and structural outcomes of derivatization with 2-octenylsuccinic anhydride (OSA) can be significantly influenced by pre-treatment of the base polymer. Hydrothermal and mechanical methods are employed to alter the physical structure of the polymer, enhancing reactivity.

Hydrothermal pre-treatments, such as annealing (ANN) and heat-moisture treatment (HMT), have been shown to increase the degree of substitution (DS) and reaction efficiency (RE) in the octenylsuccinylation of cornstarch. nih.gov Studies indicate that these treatments facilitate the penetration of OSA into the starch granules. nih.gov An optimal pre-treatment temperature of 60°C has been identified for maximizing the modification of cornstarch with OSA. nih.gov Beyond modifying reactivity, hydrothermal pre-treatments also impact the functional properties of the final product; hydrothermally pre-treated OSA-starch exhibits a higher peak viscosity and breakdown value but a lower pasting temperature compared to OSA-starch prepared without pre-treatment. nih.gov

Mechanical methods, such as jet milling, can also be used to activate starch for direct synthesis with OSA. This one-step process can produce modified starch, with the degree of substitution increasing as the particle size of the starch decreases. nih.gov This method results in a rough granule morphology and destruction of crystalline areas within the starch granule. nih.gov Other methodologies include preheating natural starch before esterification to partially disrupt the granular structure, which improves the degree of substitution and reaction efficiency. mdpi.com Additionally, techniques like jet cooking a pre-emulsion of starch, OSA, and other reagents have been developed for preparing starch octenyl succinate (B1194679). sigmaaldrich.com

Derivatization with Specific Biopolymers

2-Octenylsuccinic anhydride is a versatile reagent used to modify a range of biopolymers. The introduction of the hydrophobic octenyl group and the hydrophilic succinic acid group imparts an amphiphilic character to the polymer, significantly altering its functional properties.

The modification of starch with 2-octenylsuccinic anhydride (OSA) is a widely practiced esterification that enhances its emulsifying capabilities. researchgate.net The process involves reacting starch with OSA under controlled, typically alkaline, conditions. researchgate.netresearchgate.net

Process: The reaction is generally carried out in an aqueous slurry. researchgate.net Key parameters influencing the reaction's success include pH, temperature, reaction time, and the concentration of OSA. For instance, a common method involves dispersing starch in water, adjusting the pH to approximately 8.5 with sodium hydroxide (B78521), and then adding OSA (e.g., 3%, 5%, or 8% based on starch weight) while maintaining the pH. researchgate.net Optimal conditions have been identified through response surface methodology; for early Indica rice starch, these were found to be a reaction time of 4 hours at 33.4°C, a pH of 8.4, and a starch slurry concentration of 36.8%.

Structural Outcomes: The addition of the octenylsuccinyl (OS) group to the starch molecule is confirmed through various analytical techniques. Fourier transform infrared (FTIR) spectroscopy reveals characteristic peaks for the ester carbonyl group around 1724 cm⁻¹ and 1573 cm⁻¹. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the degree of substitution (DS), which quantifies the number of OS groups per anhydroglucose (B10753087) unit. The DS for OSA-modified clustered amylopectins has been shown to vary based on the ratio of amylopectin (B1267705) to OSA, with values ranging from 0.011 to 0.066.

| Starch Source | OSA Concentration (% of starch weight) | Key Reaction Conditions | Resulting Degree of Substitution (DS) | Reference |

|---|---|---|---|---|

| High-Amylose Japonica Rice | 3%, 5%, 8% | pH 8.5, 25°C | Not specified | researchgate.net |

| Cornstarch (with hydrothermal pre-treatment) | Not specified | Pre-treatment at 60°C | Significantly increased | nih.gov |

| Clustered Amylopectins (Ec-CAP) | Varied | Not specified | 0.021 - 0.058 | |

| Clustered Amylopectins (Vv-CAP) | Varied | Not specified | 0.011 - 0.066 |

Gelatin can be chemically modified with 2-octenylsuccinic anhydride (OSA) to enhance its functional properties, particularly its solubility and surface activity.

Process: The modification process involves dissolving gelatin in a dilute alkaline solution, such as 0.01 N sodium hydroxide. The solution is heated (e.g., at 70°C for 30 minutes) to ensure complete dissolution. OSA is then added slowly while maintaining the pH of the solution around 8 to 9. The reaction is allowed to proceed for several hours (e.g., 2-6 hours). The mass ratio of OSA to gelatin is a critical parameter, with ratios ranging from 0.02:1 to 0.25:1 being reported. Following the reaction, the pH is adjusted to 6.5-7 to terminate the process. Unreacted reagents and byproducts may be removed through dialysis.

Structural and Functional Outcomes: The resulting OSA-modified gelatin (GT-OA) exhibits significantly improved water solubility at room temperature compared to unmodified gelatin. This modification also leads to enhanced surface activity, foaming capacity, and pH buffering ability. These improved functionalities make OSA-modified gelatin a promising emulsifier or coating material for various applications. The modified gelatin can be used to prepare emulsions with improved stability of liquid droplets.

| Parameter | Value/Range | Reference |

|---|---|---|

| pH | 8 - 9 | |

| Reaction Time | 2 - 6 hours | |

| OSA:Gelatin Mass Ratio | 0.02:1 to 0.25:1 | |

| Termination pH | 6 - 7 |

Specific research findings on the derivatization of alternan with 2-octenylsuccinic anhydride were not available in the searched sources.

Beyond gelatin, 2-octenylsuccinic anhydride (OSA) is used to modify various other proteins to alter their functional characteristics. The reaction typically targets the ε-amino groups of lysine (B10760008) residues.

Soy Protein (SP): Soy protein can be modified using OSA, and these derivatives can further interact with other molecules like polyphenols. Studies on soy protein-(-)-epigallocatechin-3-gallate (EGCG) complexes mixed with OSA-modified starch (OSAS) have been conducted. The addition of OSAS to SP-EGCG complexes was found to decrease the mean particle diameter and alter the surface potential. Fourier transform infrared spectroscopy indicated interactions between OSAS and the SP-EGCG complexes. The addition of OSAS also improved the hydrophobicity of the complexes.

Whey Protein Isolate (WPI): Interactions between whey protein isolate and OSA-modified high amylose (B160209) corn starch can alter the structural and functional properties of the resulting complexes. These molecular interactions have been found to increase the surface roughness, solubility, and viscoelastic moduli (storage and loss) of the protein-starch complex.

Gum arabic, a natural hydrocolloid, can be esterified with octenyl succinic anhydride to improve its emulsifying properties. The resulting product, known as OSA modified gum arabic, is produced by reacting gum arabic from Acacia seyal or Acacia senegal in an aqueous solution with OSA anhydride.

Process: The modification is achieved through a controlled esterification process. Gum arabic is dissolved in water, and the reaction with octenyl succinic acid anhydride is carried out under specific conditions of pH (4-6) and temperature (38-60°C) for about 1 to 1.5 hours. The amount of OSA anhydride used is typically limited, for example, to not more than 3%. After the reaction, the product is often spray-dried to yield a free-flowing powder.

Structural and Functional Outcomes: OSA modified gum arabic is an off-white to light tan powder that is freely soluble in water. The modification introduces lipophilic octenyl succinic groups onto the hydrophilic polysaccharide backbone of gum arabic, creating a more effective emulsifier. As a result, less than half the amount of the modified gum may be required to achieve the same emulsifying effect as the unmodified raw material.

Molecular Architecture, Isomerism, and Conformational Dynamics

Stereoisomeric Characterization of the (2Z)-Octenyl Moiety in 2-Octenylsuccinic Acid

The nomenclature "(2Z)-" in 2-Octenylsuccinic acid specifies the stereochemistry of the octenyl portion of the molecule. This is a form of geometric isomerism that arises due to the presence of a carbon-carbon double bond. The "Z" designation comes from the German word zusammen, meaning "together," and indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side.

In the case of the octenyl chain, the double bond is at the second position. The (2Z)-isomer, also known as the cis-isomer, has a distinct spatial arrangement compared to its (2E)- or trans-isomer counterpart. This difference in geometry, a bend in the carbon chain for the (2Z)-isomer versus a more linear shape for the (2E)-isomer, can influence how the molecule packs and interacts with other molecules, including the active sites of enzymes or the polymeric chains of macromolecules. While much of the literature discusses the application of its precursor, 2-octenyl succinic anhydride (B1165640) (OSA), the specific geometry of the (2Z)-octenyl chain is a critical determinant of the final properties of the modified substance.

Structural Elucidation of 2-Octenylsuccinic Acid in Complex Biological Matrices

Identifying and characterizing (2Z)-2-Octenylsuccinic acid and its derivatives within complex biological systems is crucial for understanding its metabolic fate. Research involving infants and children fed formulas containing cornstarch modified with 2-octenyl succinic anhydride (OSA) has provided significant insights. nih.gov

Using gas chromatography/mass spectrometry (GC/MS), studies have successfully identified and quantified 2-(2'-octenyl)succinic acid (OSA) and its metabolites in the urine and blood of these subjects. nih.gov The analysis revealed that OSA is metabolized through several oxidative pathways, similar to other branched-chain fatty acids. The identified compounds suggest that the metabolism occurs through a combination of omega- (ω-), omega-1- (ω-1), and beta- (β-) oxidation steps. nih.gov These findings were significant as the presence of these compounds could initially be mistaken for an inborn metabolic disease. nih.gov

| Metabolic Pathway | Description of Chemical Transformation | Example of Associated Compound Detected |

|---|---|---|

| Beta-Oxidation | Sequential shortening of the octenyl fatty acid chain by two carbon units. | Metabolites resulting from the cleavage of the octenyl chain. |

| Omega-Oxidation | Oxidation of the terminal methyl group (ω-carbon) of the octenyl chain to a carboxylic acid. | Dicarboxylic acid derivatives of OSA. |

| Omega-1-Oxidation | Oxidation of the carbon atom adjacent to the terminal methyl group (ω-1 carbon). | Hydroxy- and keto-derivatives of OSA. |

| Secondary Abnormalities | Increased levels of other organic acids, potentially due to metabolic disruption. | Glutaric acid and 2-Ketoglutaric acid. |

Conformational Changes Induced by 2-Octenylsuccinic Acid Esterification in Biomacromolecules

The esterification of biopolymers with 2-octenyl succinic anhydride introduces the amphiphilic 2-octenylsuccinyl group, which can profoundly alter the three-dimensional structure and functional properties of the parent macromolecule.

Chemical modification of enzymes like α-amylase with 2-octenyl succinic anhydride (2-OSA) leads to significant changes in their secondary structure and stability. nih.gov Analysis of circular dichroism (CD) spectra reveals that this modification alters the relative proportions of α-helices, β-sheets, and random coils within the protein's structure. nih.gov These conformational changes are linked to observed improvements in the enzyme's thermostability and stability at different pH levels. nih.gov The modification can induce a degree of structural rigidity, which contributes to its enhanced resilience. nih.gov

| Secondary Structure Element | Change upon Modification with 2-OSA | Implication |

|---|---|---|

| α-Helix | Evident changes in fractional content. | Altered protein folding and stability. |

| β-Sheet | Evident changes in fractional content. | |

| Random Coil | Evident changes in fractional content. |

When starch is modified with 2-octenyl succinic anhydride, its granular and crystalline architecture undergoes notable changes.

| Starch Source | Degree of Substitution (DS) | Relative Crystallinity (RC) of Native Starch (%) | Relative Crystallinity (RC) of Modified Starch (%) | Reference |

|---|---|---|---|---|

| Wheat Starch | 0.019 | 38.6 | 36.1 | mdpi.com |

| High-Amylose Japonica Rice Starch | 0.0177 | Not specified | Slightly decreased | mdpi.com |

| High-Amylose Japonica Rice Starch | 0.0285 | Not specified | Further decreased | mdpi.com |

| Corn Starch (Jet Milled) | Not specified | Decreased as jet milling intensity increased prior to modification. | nih.gov |

The process of esterification inherently increases the molecular weight (MW) of the biopolymer by adding the mass of the 2-octenylsuccinyl group to the polymer backbone. nih.govnih.gov Studies on biopolymers such as sphingan WL gum have shown that modification with OSA leads to an increased MW. nih.gov This increase in mass and the introduction of hydrophobic octenyl chains can promote intermolecular associations, affecting properties like viscosity. nih.gov

While biopolymers like polysaccharides are naturally polydisperse, meaning they consist of a range of molecular weights, the modification process can potentially influence this distribution. researchgate.netsciepub.com An uneven reaction, where some polymer chains are modified to a greater extent than others, could lead to a broadening of the molecular weight distribution. The analysis of this distribution, often performed using techniques like size-exclusion chromatography (SEC), is essential for understanding how the modification affects the physical and functional properties of the final product. researchgate.net

Advanced Analytical Characterization of 2 Octenylsuccinic Acid Derivatives

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for elucidating the structural changes that occur in biopolymers upon esterification with OSA. These techniques provide insights into the chemical bonding, secondary structure of proteins, and the local environment of specific amino acid residues.

Fourier Transform Infrared (FT-IR) Spectroscopy for Ester Linkage Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for confirming the successful esterification of polysaccharides and proteins with 2-octenylsuccinic anhydride (B1165640) (OSA). The formation of an ester linkage introduces new functional groups that exhibit characteristic absorption bands in the infrared spectrum.

The covalent bonding of OSA to a biopolymer, such as starch, results in the appearance of new absorption bands that are not present in the spectrum of the native material. researchgate.net Specifically, a distinct peak appears around 1724-1730 cm⁻¹ , which is attributed to the C=O stretching vibration of the newly formed ester carbonyl group. nih.govmdpi.com Another characteristic band emerges at approximately 1570 cm⁻¹ , corresponding to the asymmetric stretching vibration of the carboxylate group (RCOO⁻) from the succinic acid moiety. researchgate.netmdpi.com The presence of these two peaks is a clear indicator of successful esterification. researchgate.net

The intensity of the peak at ~1730 cm⁻¹ can also be correlated with the degree of substitution (DS), which is a measure of the average number of hydroxyl groups substituted per monomer unit of the biopolymer. An increase in the concentration of OSA used during the modification process leads to a higher DS, which in turn results in a more intense absorption band for the ester carbonyl group. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for OSA-Modified Starch

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3400 | O-H stretching | Present in both native and modified starch, related to hydroxyl groups. |

| ~2930 | C-H stretching | Present in both native and modified starch. nih.gov |

| ~1730 | C=O stretching of ester carbonyl | Confirms the formation of the ester linkage. nih.gov |

| ~1570 | Asymmetric stretching of RCOO⁻ | Indicates the presence of the carboxylate group from OSA. researchgate.net |

| ~1640 | H-O-H bending of absorbed water | Present in both native and modified starch. mdpi.com |

Studies on various starches, including wheat, corn, and porous starch, have consistently utilized FT-IR to confirm OSA modification. researchgate.netnih.govmdpi.com For instance, research on OSA-modified porous starch clearly showed the appearance of bands at 1725 cm⁻¹ and 1570 cm⁻¹, confirming the formation of the ester linkage. researchgate.net Similarly, analysis of OSA-treated wheat starch revealed a distinct carbonyl peak at approximately 1730 cm⁻¹, with its intensity increasing with higher OSA concentrations. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Changes

Circular Dichroism (CD) spectroscopy is a sensitive technique used to investigate the secondary structure of proteins and detect conformational changes that may occur upon modification with reagents like 2-octenylsuccinic anhydride. mdpi.comnih.gov This method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. mdpi.comnih.gov The peptide bonds in different secondary structural elements (α-helices, β-sheets, turns, and unordered structures) give rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). nih.govnih.gov

Modification of proteins with OSA can alter their secondary structure by introducing bulky, hydrophobic octenyl groups and negatively charged carboxyl groups. These modifications can disrupt existing hydrogen bonding networks and electrostatic interactions that stabilize the native protein conformation. CD spectroscopy can quantify these changes.

For example, an α-helical protein typically shows two negative bands of similar magnitude at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. mdpi.com A protein rich in β-sheets will exhibit a negative band around 216-218 nm and a positive band near 195 nm. mdpi.comlibretexts.org Unordered or random coil structures lack the strong, characteristic peaks of ordered structures. nih.gov

Table 2: Typical Far-UV CD Spectral Features of Protein Secondary Structures

| Secondary Structure | Wavelength of Negative Peak(s) (nm) | Wavelength of Positive Peak(s) (nm) |

| α-Helix | ~222, ~208 | ~192 |

| β-Sheet | ~216-218 | ~195 |

| Unordered/Random Coil | Broad negative band ~195-200 | Weak or no positive band |

| Polyproline II (PPII) | ~190-200 (large) | ~220 |

Fluorescence Spectroscopy (Intrinsic and Extrinsic Tryptophan Fluorescence)

Fluorescence spectroscopy is a highly sensitive technique for probing the local environment of aromatic amino acid residues in proteins, particularly tryptophan. nist.govlabbot.bio Changes in the tertiary structure of a protein, such as those potentially induced by modification with 2-octenylsuccinic acid, can be monitored by observing changes in the fluorescence properties of these intrinsic probes. nih.gov

Intrinsic Tryptophan Fluorescence: Tryptophan is the dominant intrinsic fluorophore in proteins, typically excited at wavelengths around 295 nm to avoid exciting tyrosine residues. creative-biolabs.com The wavelength of maximum emission (λmax) and the quantum yield (intensity) of tryptophan fluorescence are extremely sensitive to the polarity of its microenvironment. nist.govresearchgate.net

Buried Tryptophan: When a tryptophan residue is buried within the hydrophobic core of a folded protein, its environment is nonpolar. This results in a fluorescence emission maximum at shorter wavelengths (blue-shifted), typically around 330-340 nm . labbot.bio

Exposed Tryptophan: If a conformational change exposes the tryptophan residue to the aqueous solvent, its environment becomes highly polar. This causes a shift in the emission maximum to longer wavelengths (red-shifted), around 350-355 nm . labbot.biobmglabtech.com

Modification of a protein with OSA introduces amphiphilic groups that can cause partial unfolding or conformational rearrangements. If these changes alter the environment around tryptophan residues, it will be reflected in the intrinsic fluorescence spectrum. For example, a red shift in the λmax of an OSA-modified protein compared to its native form would suggest that one or more tryptophan residues have become more exposed to the solvent, indicating a change in the protein's tertiary structure. bmglabtech.com

Extrinsic Fluorescence: While not explicitly mentioned in the outline's title, extrinsic fluorescence involves adding external fluorescent probes (like 8-Anilino-1-naphthalenesulfonic acid, ANS) that bind to hydrophobic regions on a protein's surface. An increase in ANS fluorescence upon binding to an OSA-modified protein would indicate an increase in accessible surface hydrophobicity, often correlated with protein unfolding or aggregation.

Table 3: Environmental Effects on Tryptophan Fluorescence Emission

| Tryptophan Environment | Polarity | Typical Emission λmax (nm) |

| Buried in protein core | Nonpolar | 330-340 |

| Exposed to aqueous solvent | Polar | 350-355 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS is particularly useful for analyzing the surface chemistry of modified biopolymers, such as OSA-starch.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For OSA-modified materials, XPS can confirm the presence of the octenylsuccinate group on the surface. The analysis of the high-resolution C 1s spectrum is particularly informative. The C 1s spectrum of native starch can be deconvoluted into peaks corresponding to C-C/C-H bonds, C-O bonds (from hydroxyl groups), and O-C-O bonds (from the glycosidic linkage). After modification with OSA, new peaks corresponding to the carbon atoms in the octenyl chain and, importantly, the carboxyl/ester groups appear.

A study on OSA-modified corn starch showed that the relative content of carbon and oxygen elements changed after esterification. mdpi.com This change was attributed to the substitution of hydroxyl groups on the starch molecule by the carboxyl groups from OSA, providing indirect evidence of the modification. mdpi.com By comparing the atomic concentrations of carbon and oxygen on the surface of native versus modified samples, XPS can provide quantitative data that supports the successful grafting of the OSA moiety.

Table 4: Representative Binding Energies (BE) in XPS for OSA-Modified Biopolymers

| Element | Core Level | Functional Group | Approximate Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (Aliphatic) | ~285.0 |

| Carbon | C 1s | C-O (Hydroxyl/Ether) | ~286.5 |

| Carbon | C 1s | O-C-O (Acetal) | ~288.0 |

| Carbon | C 1s | O=C-O (Carboxyl/Ester) | ~289.0 |

| Oxygen | O 1s | C-O | ~532.8 |

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of 2-octenylsuccinic acid and its derivatives, especially for determining the degree of substitution and identifying isomeric forms.

Liquid Chromatography/UV (LC/UV) for Isomer Separation and Quantification

Liquid Chromatography with Ultraviolet (UV) detection is a robust method for the separation and quantification of 2-Octenylsuccinic acid isomers, particularly in complex matrices like nutritional products. researchgate.net This technique allows for the direct determination of both free and starch-bound OSAc. researchgate.net

A validated method involves the release of OSAc from the modified starch through mild alkaline hydrolysis, followed by separation using reversed-phase chromatography. researchgate.net The isomers, primarily cis-2-OSAc and trans-2-OSAc, can be effectively separated and are detected by UV absorbance at a low wavelength, such as 192 nm. researchgate.netresearchgate.net This wavelength exploits the intensely absorbing ethylenic chromophore of the OSAc molecule, providing a significantly stronger signal than detection at 200 nm. researchgate.netresearchgate.net The use of a mobile phase with minimal UV absorptivity, such as a phosphate (B84403) buffer/acetonitrile (B52724) system, is critical for achieving high sensitivity. researchgate.net

The method's suitability has been demonstrated through rigorous validation, assessing linearity, precision, accuracy, and selectivity. researchgate.net For instance, a typical analysis can achieve excellent linearity with an average R² value of 0.99991. researchgate.net The limits of quantification (LOQ) and detection (LOD) for OSAc in a nutritional product matrix have been reported as 30 mg/kg and 10 mg/kg, respectively. researchgate.net This LC/UV approach is sufficiently simple and reliable for routine quality control, verifying the proper fortification of products with OSA-modified starch and assessing its stability throughout processing and shelf life. researchgate.net

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.99991 ± 0.00008 (average, n=12) |

| Intermediate Precision (RSD) | 1.1% to 2.5% |

| Accuracy (Spike Recovery) | 97.9% ± 0.7% |

| Limit of Quantification (LOQ) | 30 mg/kg in nutritional product |

| Limit of Detection (LOD) | 10 mg/kg in nutritional product |

Gel Permeation Chromatography-Multi Angle Laser Light Scattering (GPC-MALLS) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), coupled with a Multi-Angle Laser Light Scattering (MALLS) detector, is a powerful technique for determining the absolute molecular weight and molecular weight distribution of polymers without relying on column calibration with molecular standards. wyatt.comshimadzu.com This is particularly valuable for characterizing OSA-modified polymers, such as OSA-starch, where properties are strongly dependent on molecular size. azom.com

In a GPC/SEC system, molecules are separated based on their hydrodynamic volume as they pass through a porous column matrix. azom.com Larger molecules elute faster, while smaller molecules penetrate the pores more deeply and elute later. shimadzu.comazom.com The MALLS detector then measures the intensity of light scattered by the molecules at multiple angles as they elute from the column. wyatt.com This data, combined with concentration information from a detector like a refractive index (RI) detector, allows for the direct calculation of the absolute molar mass at each point in the chromatogram. wyatt.com

This technique provides key parameters for polymer characterization:

Weight-average molecular weight (Mw): Sensitive to larger molecules in the distribution.

Number-average molecular weight (Mn): Sensitive to smaller molecules in the distribution.

Polydispersity Index (PDI = Mw/Mn): A measure of the breadth of the molecular weight distribution. A narrow peak indicates a narrow distribution, while a broad peak signifies a wide range of molecular weights. shimadzu.com

For example, GPC analysis of starch modified in a dispersed phase with OSA has been used to determine absolute molecular weight averages, revealing how processing conditions affect the polymer size. researchgate.net The technique can show a decrease in molecular weight due to mechanical stress during processing. researchgate.net

| Parameter | Description | Information Provided |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | The average molecular weight where the contribution of each molecule is weighted by its mass. | Influenced more by the high-molecular-weight fractions. |

| Number-Average Molecular Weight (Mn) | The total weight of the polymer divided by the total number of molecules. | Sensitive to the number of molecules, influenced by low-molecular-weight fractions. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | Indicates the breadth of the molecular weight distribution. PDI ≥ 1. |

High-Performance Liquid Chromatography (HPLC) for Derivatized Extracts

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Octenylsuccinic acid and its anhydride precursor, OSA. nih.gov The method can successfully determine both the free and bound octenylsuccinate (OS) content in modified starches. nih.gov A typical HPLC system for this analysis employs a C18 column with a diode array detector (DAD). nih.gov

An effective elution system consists of an acetonitrile and water mixture (e.g., 45:55, v/v) containing 0.1% trifluoroacetic acid (TFA). nih.gov Using a combination of HPLC-DAD and HPLC with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS), researchers have identified multiple isomers and related compounds in OSA reagent and modified starch extracts. nih.gov These include major peaks identified as 1-OS acid, cis-2-OS acid, and trans-2-OS acid, as well as minor peaks corresponding to their anhydride forms (cis-2-OSA and trans-2-OSA). nih.gov

For certain applications, derivatization of the carboxylic acid groups can enhance detection and separation. nih.gov While various derivatization reagents exist for organic acids to improve analysis by techniques like positive electrospray ionization (ESI) mass spectrometry, the direct analysis of underivatized OSAc by reversed-phase HPLC with UV detection is well-established and often sufficient for quantification. researchgate.netnih.gov The ability to directly measure the composition of OS in modified starch is crucial for controlling the degree of substitution and understanding the functional properties of the final product. nih.gov

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and shape of OSA-modified materials, particularly OSA-starches. nih.govacs.org The technique provides high-resolution images of the sample's topography.

Studies on various starches (e.g., corn, rice, sago, quinoa) consistently show that modification with OSA generally does not significantly alter the surface morphology or shape of the starch granules. nih.govnih.govresearchgate.net The granules of OSA-modified starch typically retain the shape of the native starch, such as the polyhedral and irregular polygonal shapes characteristic of rice and quinoa starch, respectively. nih.govnih.gov However, some minor surface changes, such as slight erosion or loss of edge definition, have been occasionally reported. researchgate.net SEM images are also used to observe the interaction of OSA-starch granules in applications like Pickering emulsions, where they can be seen adsorbing at the oil-water interface, forming a stabilizing layer around oil droplets. myfoodresearch.comresearchgate.net For example, in stable emulsions, starch granules can be observed covering the drop surface in a closely packed layer. myfoodresearch.com

| Starch Source | Observed Morphological Changes | Reference |

|---|---|---|

| Japonica Rice Starch | OSA modification did not change the surface morphology of granules. | nih.gov |

| Quinoa Starch | Granules remain irregular polygonal shaped with smooth edges. | nih.gov |

| Sago Starch | Some erosion with lost definition of edges was observed post-modification. | researchgate.net |

| Corn Starch | Dual modification with jet milling and OSA led to increased surface roughness. | researchgate.net |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, size, and shape of nanomaterials. nanocomposix.com It is the preferred method for directly measuring the size and size distribution of nanoparticles. nanocomposix.com In the context of 2-Octenylsuccinic acid derivatives, TEM is particularly useful for characterizing OSA-modified starch nanoparticles (SNPs) and complexes.

For instance, TEM analysis of OSA-modified taro starch nanoparticles revealed that the particles were generally oval or round. nih.gov The study also showed that the particle size increased with a higher degree of substitution (DS) of OSA. nih.gov SNPs with a DS of 0.024 had diameters of approximately 60–80 nm, while those with a DS of 0.036 were larger, ranging from 150–200 nm. nih.gov In another study, TEM was used to visualize complexes formed between OSA-starch (OSAS), soy protein (SP), and epigallocatechin gallate (EGCG). frontiersin.org The images showed that the individual OSAS-SP-EGCG complexes became smaller but aggregated to form larger fragments, a distinct morphology compared to the precursor materials. frontiersin.org This technique provides critical visual evidence of the nanostructure of these modified materials. youtube.comutexas.edu

Atomic Force Microscopy (AFM) for Surface Roughness

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanoscale, providing high-resolution, three-dimensional images and quantitative data on surface roughness. atomfair.comicspicorp.comoamjms.eu The technique uses a sharp probe to scan the sample surface, allowing for the calculation of various roughness parameters, including the average roughness (Ra or Sa) and the root-mean-square roughness (Rq or Sq). atomfair.comoxinst.com

AFM is particularly suited for analyzing thin films and modified surfaces where nanoscale texture is critical. oxinst.comfrontiersin.org For instance, AFM analysis of films can reveal how different components affect surface smoothness, with root-mean-square (RMS) roughness values providing a quantitative measure. researchgate.net In studies involving OSA-modified starch, surface roughness is an important characteristic. Research has shown that dual modification of corn starch, involving jet milling and OSA treatment, leads to an increase in surface roughness. researchgate.net This increased roughness, along with changes in hydrophobicity, can influence the functional properties of the modified starch, such as its behavior in emulsions. researchgate.net AFM provides the precision necessary to quantify these subtle but significant changes in surface texture that are beyond the resolution of other techniques. icspicorp.com

| Parameter | Symbol | Description |

|---|---|---|

| Average Roughness | Ra (profile), Sa (areal) | The arithmetic mean of the absolute deviations of the roughness profile from the mean line. |

| Root Mean Square (RMS) Roughness | Rq (profile), Sq (areal) | The standard deviation of the height deviations from the mean plane. More sensitive to large peaks and valleys than Ra. |

| Maximum Height Roughness | Rz | The vertical distance between the highest peak and the lowest valley within a defined sampling length. |

Crystalline Structure Analysis

Analysis of the crystalline structure of OSA-modified materials, primarily starches, reveals how the chemical modification impacts the inherent semi-crystalline nature of the native polymer.

X-ray Diffraction (XRD) is a primary technique used to investigate the crystalline properties of OSA-modified starches. It provides information on both the crystalline pattern (polymorphic form) and the degree of crystallinity (the proportion of crystalline to amorphous regions).

The modification of starch with 2-octenylsuccinic anhydride typically involves an esterification reaction that predominantly occurs in the more accessible amorphous regions of the starch granule mdpi.comnih.govgxu.edu.cn. As a result, the fundamental crystalline pattern of the starch is generally preserved post-modification. For instance, taro starch nanoparticles, which exhibit a B-type crystalline structure, retain this pattern after modification with OSA nih.gov. Similarly, native normal Japonica rice starch with an A-type pattern and high-amylose Japonica rice starch with a C-type pattern both maintain their respective diffraction patterns after OSA modification nih.gov.

While the crystalline type remains unchanged, a common finding is that the relative crystallinity of the starch decreases after OSA modification gxu.edu.cnmdpi.com. This reduction is attributed to the disruption of the polymer chains, primarily in the amorphous regions, and potential minor disruptions at the surface of the crystalline lamellae. The intensity of the characteristic diffraction peaks tends to decrease, and the peaks may broaden as the degree of substitution (DS) increases gxu.edu.cn. For example, the crystallinity of taro starch nanoparticles decreased from 57.78% to 48.16% as the DS increased to 0.036 nih.gov. A similar trend was observed in high-amylose Japonica rice starch, where the relative crystallinity dropped from 28.3% in its native form to 27.1% at a DS of 0.0285 mdpi.com.

The table below summarizes findings from various studies on the effect of OSA modification on the crystallinity of different starches.

| Starch Source | Degree of Substitution (DS) | Crystalline Pattern | Relative Crystallinity (%) |

| Taro Starch Nanoparticles nih.gov | 0 (Native) | B-type | 57.78 |

| 0.024 | B-type | 51.64 | |

| 0.036 | B-type | 48.16 | |

| Turmeric Starch mdpi.com | 0 (Native) | B-type | 32.59 |

| (3% OSA addition) | B-type | 18.39 | |

| High-Amylose Japonica Rice Starch mdpi.com | 0 (Native) | C-type | 28.3 |

| 0.0177 | C-type | 27.5 | |

| 0.0285 | C-type | 27.1 | |

| Corn Starch (MASPS method) gxu.edu.cn | 0 (Native) | Not specified | 26.5 |

| (MA for 30 min) | Not specified | 21.0 | |

| (MA for 120 min) | Not specified | 11.8 |

MASPS: Mechanical Activation-assisted Solid Phase Synthesis; MA: Mechanical Activation

Colloidal and Surface Science Characterization

The introduction of the hydrophobic octenyl group and the hydrophilic carboxyl group by OSA modification imparts amphiphilic properties to the derivatives, significantly altering their colloidal and surface characteristics.

Analyzing the particle size distribution of OSA-modified starch provides insights into the physical changes occurring to the granules or particles during the modification process. Techniques like dynamic light scattering (DLS) and laser light scattering are commonly employed for these measurements.

The effect of OSA modification on particle size can vary depending on the starch source and the reaction conditions. In some instances, the esterification process leads to an increase in particle size. For example, the average diameter of taro starch nanoparticles increased from 132 nm to 493 nm as the DS rose to 0.036 nih.gov. This increase can be attributed to the addition of the bulky octenylsuccinate groups and potential aggregation of the hydrophobically modified particles in aqueous suspension mdpi.comijfe.org.

Conversely, studies on high-amylose Japonica rice starch have shown that OSA modification does not significantly influence the particle size distribution mdpi.com. The volume-average particle diameter of the native starch was 8.67 µm, while the modified versions with DS values of 0.0177 and 0.0285 had diameters of 8.56 µm and 8.87 µm, respectively, which were not statistically different mdpi.com. This suggests that for certain types of starch granules, the modification occurs without causing significant swelling or aggregation.

The following table presents data on particle size changes in starches upon OSA modification.

| Starch Source | Degree of Substitution (DS) | Average Particle Diameter |

| Taro Starch Nanoparticles nih.gov | 0 (Native) | 132 nm |

| 0.024 | 295 nm | |

| 0.036 | 493 nm | |

| High-Amylose Japonica Rice Starch mdpi.com | 0 (Native) | 8.67 µm |

| 0.0177 | 8.56 µm | |

| 0.0285 | 8.87 µm | |

| Sago Starch ijfe.org | 0 (Native) | Not specified |

| 0.0120 | 29.05 µm |

Zeta potential is a critical parameter for characterizing the surface charge of particles in a colloidal dispersion and predicting the stability of the system. The modification of starch with OSA introduces anionic carboxyl groups, which significantly alters the surface charge properties.

At intermediate pH values (above the pKa of the carboxylic acid), the carboxyl groups are deprotonated, imparting a negative charge to the surface of the OSA-modified starch particles researchgate.netlu.se. This negative charge leads to electrostatic repulsion between the particles, which can enhance the stability of the dispersion and prevent aggregation or sedimentation semanticscholar.org.

Techniques such as electrical asymmetrical flow field-flow fractionation (EAF4) have been utilized to determine the charge properties and zeta potential across the molar mass distribution of OSA-starch lu.seumsa.bo. Studies have shown that as the pH increases, the zeta potential of particles like zein (B1164903) nanoparticles complexed with OSA-modified starch becomes more negative semanticscholar.org. For example, the zeta potential of zein nanoparticles alone changed from positive to negative as pH increased from 4.0 to 9.0, crossing a point of isoelectricity around pH 5.5-6.0 where they are least stable. The addition of OSA-modified starch provides electrostatic repulsion, inhibiting aggregation and enhancing stability, especially around the isoelectric point of the original particle semanticscholar.org. This demonstrates the role of OSA-derivatives as effective electrostatic stabilizers in colloidal systems.

Quantitative Determination of Degree of Substitution (DS)

The degree of substitution (DS) is a fundamental parameter that quantifies the extent of modification. It is defined as the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit of the starch polymer. The DS significantly influences the functional properties of the OSA-derivative.

Several methods are available for determining the DS of OSA-modified starch, with the most common being a titrimetric method based on alkali saponification mdpi.comnih.gov. This procedure involves the following steps:

An accurately weighed amount of the OSA-modified starch is suspended in a solution.

A known excess amount of a standardized sodium hydroxide (B78521) (NaOH) solution is added to the suspension.

The mixture is stirred for an extended period (e.g., 24 hours) to ensure complete saponification of the ester linkages, which consumes the NaOH.

The excess, unreacted NaOH is then back-titrated with a standardized solution of hydrochloric acid (HCl) using an indicator like phenolphthalein (B1677637) nih.gov.

A blank titration is performed using the native, unmodified starch to account for any acid-consuming components naturally present.

The DS can then be calculated based on the amount of NaOH consumed by the octenylsuccinate groups.

Other analytical techniques that can be used for DS determination include Fourier-transform infrared spectroscopy (FTIR), where the intensity of the carbonyl peak (around 1730 cm⁻¹) can be correlated with the DS, and nuclear magnetic resonance (NMR) spectroscopy researchgate.netmdpi.com. Methods based on liquid chromatography have also been developed for the direct determination of octenylsuccinic acid released after hydrolysis researchgate.net.

The DS is highly dependent on the reaction conditions, such as the concentration of OSA, pH, temperature, and reaction time nih.govnih.gov.

The table below shows examples of DS values obtained under different reaction conditions.

| Starch Source | OSA Concentration (% based on starch) | Reaction Conditions | Degree of Substitution (DS) |

| Early Indica Rice Starch nih.gov | 3% | 4 h, 33.4 °C, pH 8.4, 36.8% slurry | 0.0188 |

| Turmeric Starch mdpi.com | 3% | 5 h, 40 °C, pH 8, 35% slurry | 0.0282 |

| Porous Corn Starch nih.gov | 3% | 1 h, 35 °C, pH 8.5 | >0.0195 |

| Porous Corn Starch nih.gov | 5% | 1 h, 35 °C, pH 8.5 | >0.0289 |

| Wheat Starch mdpi.com | 2% | 2 h, pH 8.5-9.0 | 0.044 |

| Wheat Starch mdpi.com | 8% | 2 h, pH 8.5-9.0 | 0.091 |

Functional Properties and Interfacial Phenomena of 2 Octenylsuccinic Acid Modified Systems

Amphiphilicity and Interfacial Activity Mechanisms

The functional efficacy of 2-Octenylsuccinic acid-modified systems stems from their amphiphilic nature. The modification process grafts a hydrophobic octenyl group (a short hydrocarbon chain) and a hydrophilic dicarboxylic succinic acid group onto the polymer backbone, such as starch mdpi.comresearchgate.net. This dual characteristic allows the molecule to act as a surfactant.

The mechanism of interfacial activity involves the molecule's orientation at the boundary between two immiscible phases, typically oil and water. The hydrophobic octenyl "tail" preferentially penetrates the oil phase, while the hydrophilic carboxyl-containing "head" remains in the aqueous phase mdpi.commdpi.com. This alignment at the interface reduces the interfacial tension between the oil and water, a critical factor for the formation and stabilization of emulsions researchgate.netmdpi.com. By lowering the energy required to create new surface area, it facilitates the dispersion of one liquid into another as fine droplets.

Emulsifying Capabilities and Emulsion Stability

The amphiphilic structure of 2-Octenylsuccinic acid-modified starch makes it a highly effective emulsifier, capable of forming and stabilizing various emulsion types. Its performance is notable in both traditional oil-in-water emulsions and more complex Pickering systems.

In oil-in-water (O/W) emulsions, 2-Octenylsuccinic acid-modified starch adsorbs to the surface of oil droplets, forming a protective interfacial layer. This layer provides stability primarily through a steric hindrance mechanism nih.gov. The bulky polymer chains extend from the droplet surface into the continuous aqueous phase, creating a physical barrier that prevents droplets from approaching each other closely and coalescing researchgate.net. This steric repulsion is a key factor in the stability of these emulsions researchgate.net. The resulting emulsions can be stable for extended periods, with some studies reporting stability for up to 180 days at various temperatures nih.gov. Furthermore, these modified starches are effective in stabilizing high internal phase emulsions (HIPEs), where the internal oil phase can constitute a very high volume fraction nih.gov.

2-Octenylsuccinic acid-modified starch can also function as a solid particle stabilizer in Pickering emulsions elsevierpure.com. In this role, the starch, often in its granular form, adsorbs irreversibly at the oil-water interface semanticscholar.orgnih.gov. These solid particles form a dense, rigid mechanical barrier around the oil droplets, offering robust protection against both coalescence and Ostwald ripening btbuspxb.comnih.gov. Microscopic analyses have shown oil droplets being completely enveloped by the starch particles btbuspxb.com. Pickering emulsions stabilized with granular OSA-modified starch have demonstrated exceptional long-term stability compared to emulsions stabilized by the same polymer in a dissolved state nih.gov. The stability of these systems is influenced by factors such as pH and particle concentration, with optimal stability often observed under specific conditions, such as a pH of 5 btbuspxb.com.

The Emulsification Index (EI) is a measure of an emulsifier's ability to form an emulsion, calculated as the percentage of the total volume occupied by the emulsified layer. Research shows that the emulsifying activity of 2-Octenylsuccinic acid-modified starch is influenced by several factors:

Degree of Substitution (DS): The DS refers to the average number of hydroxyl groups substituted with octenyl succinyl groups per glucose unit. A higher DS generally leads to increased hydrophobicity and enhanced surface activity, resulting in a higher EI mdpi.comresearchgate.net.

Concentration: The concentration of the modified starch in the aqueous phase also plays a crucial role. An increase in concentration typically improves the EI up to a certain point, as more particles are available to stabilize the oil-water interface mdpi.commdpi.com.

pH and Ionic Strength: The stability of emulsions can be affected by the pH and ionic strength of the continuous phase, which can alter the charge and conformation of the stabilizer at the interface nih.gov.

One study on OSA-modified turmeric starch demonstrated a clear correlation between the DS and the stability of the resulting Pickering emulsion, as measured by the EI over 7 days mdpi.com.

Emulsification Index (EI) of Pickering Emulsions with Different Degrees of Substitution (DS)

| Degree of Substitution (DS) | EI at Day 0 (%) | EI at Day 7 (%) |

| 0 (Unmodified Starch) | 38.10 | 24.52 |

| 0.0144 | 85.34 | 75.67 |

| 0.0188 | 90.12 | 81.45 |

| 0.0229 | 95.67 | 86.78 |

| 0.0264 | 98.86 | 90.23 |

Data sourced from a study on OSA-modified turmeric starches mdpi.com.

Long-term stability is a critical attribute of emulsions stabilized by 2-Octenylsuccinic acid-modified systems. Studies have demonstrated excellent stability over extended periods, which is attributed to the robust interfacial layers formed by the modified starch.

Emulsions prepared with certain types of OSA-modified waxy corn starch remained stable for 180 days when stored at approximately 20°C and 40°C nih.gov.

Pickering emulsions stabilized with OSA-modified starch granules maintained a constant droplet size after one month of storage, whereas emulsions made with dissolved OSA-starch experienced coalescence nih.gov.

Another study found that emulsions produced with 2 wt.% of octenylsuccinate starch spherulites were quite stable over a period of 2 months nih.gov.

In a 21-day study, the particle size of a Pickering emulsion increased, but the system remained effectively emulsified btbuspxb.com.

This long-term stability makes these systems highly valuable in products requiring a long shelf life nih.gov.

Encapsulation Properties and Micro/Nano-Encapsulation Mechanisms

The ability of 2-Octenylsuccinic acid-modified starch to form stable emulsions makes it an excellent wall material for the micro- and nano-encapsulation of lipophilic (fat-soluble) core materials. The primary mechanism involves using the modified starch to emulsify the core material—such as oils, flavors, or bioactive compounds like β-carotene—into fine droplets within an aqueous solution nih.gov.

This emulsion is then typically dried, most commonly via spray drying, to remove the water. During this process, the starch molecules form a solid, protective matrix or shell around the oil droplets, creating microcapsules researchgate.net. This solid barrier isolates the core material from the external environment, protecting it from degradation due to factors like oxidation, light, and heat nih.govresearchgate.net.

Research has shown that these systems can effectively encapsulate sensitive compounds:

High internal phase emulsions stabilized by OSA-starch demonstrated an advantage in protecting β-carotene from degradation when exposed to light and heat nih.gov.

OSA-starches have been successfully used for the microencapsulation of fish oil, a substance rich in polyunsaturated fatty acids that are prone to oxidation researchgate.net.

The encapsulation efficiency of puerarin, a bioactive compound, was proven to be enhanced by using OSA-modified starch researchgate.net.

The encapsulation efficiency is influenced by the stability of the initial emulsion; a smaller and more uniform droplet size generally leads to better retention of the core material during the drying process researchgate.net.

Rheological and Textural Property Alterations

Modification of systems with 2-Octenylsuccinic acid (OSA) induces significant changes in their rheological and textural properties. These alterations are primarily due to the introduction of bulky, hydrophobic octenyl groups onto the polymer backbone, which disrupts the native structure and introduces new intermolecular interactions.

Paste Viscosity and Gelation Characteristics

The introduction of OSA groups significantly alters the viscosity and gelation of starch pastes. Generally, OSA-modified starches exhibit higher peak viscosity compared to their native counterparts. researchgate.net This is attributed to the bulky OSA functional groups, which cause steric interactions between starch chains, influencing hydrophilicity and hydrogen bonding. researchgate.net For instance, as the degree of substitution (DS) of OSA on rice starch increases, the peak viscosity can rise dramatically. researchgate.net One study found that as the DS increased from 0 (intact starch) to 0.070, the peak viscosity increased from 668 to 6822 cP. researchgate.net Similarly, OSA-modified foxnut starch showed a peak viscosity (PV) range of 3273-3939 cP, which was significantly higher than the 2744 cP of native starch. researchgate.net

Conversely, some studies report a decrease in viscosity after OSA modification, particularly in potato starch, where peak, hot pasting, final, and setback viscosities were found to decrease. scielo.br This suggests that the effect of OSA on viscosity can be dependent on the starch source and the specific modification conditions.

Gelation characteristics are also markedly affected. OSA modification typically leads to a decrease in gelatinization and pasting temperatures. researchgate.netmdpi.com For rice starch, the peak gelatinization temperature decreased from 68.5°C to 63.2°C as the DS increased to 0.070. researchgate.net The gel strength of OSA-modified starches is often lower than that of native starches. scielo.br However, the gels formed from OSA-modified starch can be soft and elastic, with improved freeze-thaw stability, as indicated by reduced water syneresis after freeze-thaw cycles. scielo.brmdpi.com

Table 1: Effect of 2-Octenylsuccinic Acid Modification on Pasting Properties of Various Starches

| Starch Source | Degree of Substitution (DS) | Peak Viscosity (cP) | Pasting Temperature (°C) | Reference |

| Rice Starch | 0 | 668 | 88.7 | researchgate.net |

| Rice Starch | 0.070 | 6822 | 51.5 | researchgate.net |

| Foxnut Starch | Native | 2744 | - | researchgate.net |

| Foxnut Starch | OSA-Modified | 3273-3939 | Lower than native | researchgate.net |

| High-Amylose Rice Starch | 0.0285 | 5730 | Lower than native | mdpi.com |

Flowability and Cohesive Nature of Modified Powders

The modification of starch with 2-Octenylsuccinic acid can improve the flow properties of the resulting powders. researchgate.netnih.gov This enhancement is often attributed to changes in particle morphology and a reduction in inter-particle cohesion. researchgate.net Studies on buckwheat starch modified by OSA esterification showed it resulted in irregular surface shapes and reduced cohesion between particles. researchgate.net

The addition of OSA can lead to amorphous aggregated structures, which may be generated during gelatinization processes, and these structures are favorable for the flow properties of the powders. nih.gov Parameters such as the angle of repose, Carr's index, and Hausner's ratio are used to quantify powder flowability. For example, one study noted that adding eggshell powder to potato starch, which can mimic the effect of surface modification by reducing cohesion, decreased the angle of repose from 63° to 38°, indicating significantly improved flow. researchgate.net While direct data on OSA-modified starch flow indices is limited in the provided context, the general finding is that the modification mitigates cohesion and improves flow. researchgate.net

Water Interaction Properties

The introduction of amphiphilic OSA groups alters how modified systems, particularly starches, interact with water, affecting their capacity to bind water and their solubility characteristics.

Water Binding Capacity

Modification with 2-Octenylsuccinic acid generally enhances the water binding capacity (WBC) of starches. mdpi.compotravinarstvo.com The introduction of OSA groups into the starch structure can improve freeze-thaw stability and increase swelling, which contributes to increased water sorption capacity. researchgate.net In one study, turmeric starch modified with OSA showed an improved water-binding capacity. mdpi.com Similarly, potato starch modified with OSA and subsequently enriched with calcium ions exhibited a significantly higher WBC than the native starch; at 25°C, the modified starch had a WBC three times greater than the blank sample. potravinarstvo.com This increase is linked to the loosening of the starch's molecular structure, allowing more water to be held.

Table 2: Water Binding Capacity (WBC) of Native vs. OSA-Modified Starch

| Starch Type | Modification | Temperature (°C) | WBC (g/g) | Relative Increase | Reference |

| Potato Starch | Native (Blank) | 25 | - | - | potravinarstvo.com |

| Potato Starch | OSA + Calcium Ions | 25 | - | 3x greater than blank | potravinarstvo.com |

| Foxnut Starch | Native | - | 1.29 | - | researchgate.net |

| Foxnut Starch | 3% OSA | - | 0.9 | (decreased) | researchgate.net |

Note: While most sources indicate an increase, results can vary depending on the starch source and modification level, as seen with foxnut starch.

Solubility and Swelling Degree Enhancements

The solubility and swelling degree of starches are typically enhanced following modification with 2-Octenylsuccinic acid. researchgate.netmdpi.compotravinarstvo.com The esterification process loosens the molecular structure of the starch, which allows water molecules to penetrate the granules more easily. mdpi.com The introduced carboxylic acid groups are strongly hydrophilic, intensifying the interaction between the modified starch and water. mdpi.com